ビス(4-クロロフェニル)アミン

概要

説明

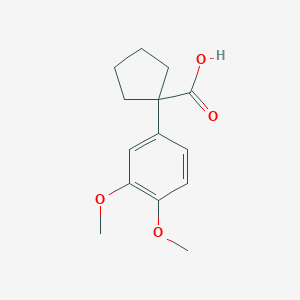

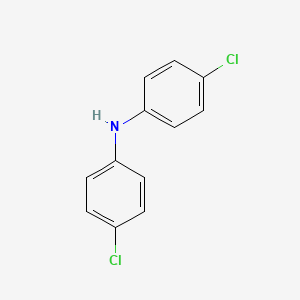

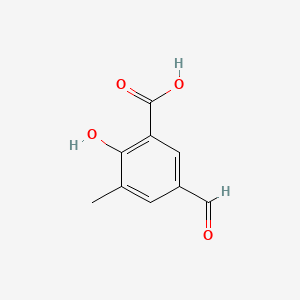

Bis(p-chlorophenyl)amine is a chemical compound with the molecular formula C12H9Cl2N . It is not well-defined in the databases of the European Chemicals Agency (ECHA) .

Molecular Structure Analysis

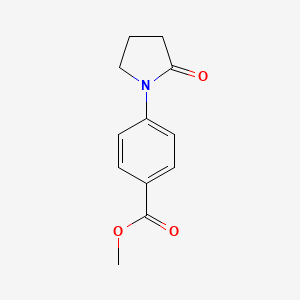

The molecular structure of Bis(p-chlorophenyl)amine is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

科学的研究の応用

クロマトグラフィーと質量分析

ビス(4-クロロフェニル)アミン: は、その安定した分子構造により、クロマトグラフィーと質量分析において標準または参照化合物として使用されます。これは、機器の校正を助け、分析結果の精度を保証します。 この用途は、医薬品や環境試験における品質管理にとって重要です .

ポリマー合成

この化合物は、特殊なポリマーの合成におけるモノマーとして機能します。 その塩素化フェニル環は、重合のための反応部位を提供し、熱安定性と耐薬品性を向上させた特性を持つ材料につながります。これは、高性能プラスチックの製造において価値があります .

エポキシ樹脂硬化剤

材料科学の分野では、ビス(4-クロロフェニル)アミンは、エポキシ樹脂の硬化剤として使用されます。 アミン基は、エポキシ基と反応して架橋ネットワークを形成し、硬化した材料を生成します。これは、コーティングや電子カプセル化に適した、機械的強度と耐薬品性を強化しています .

ガソリン洗剤製剤

この化合物の独特の構造は、ガソリン洗剤製剤に含まれる候補として適しています。 これは、燃料インジェクターやキャブレターの洗浄と堆積物の防止に役立ち、エンジン性能を向上させ、排出量を削減します .

有機合成

ビス(4-クロロフェニル)アミン: は、有機合成、特に複雑な分子の構築において試薬として使用されます。 その存在は、標的分子の塩素化フェニル基の導入を促進する可能性があり、医薬品や農薬の合成における貴重なステップです .

触媒作用

研究者たちは、ビス(4-クロロフェニル)アミンの触媒作用における使用を調査しています。そのアミン基はリガンドとして作用し、金属に結合して錯体を形成することができます。この錯体は、重合や酸化など、さまざまな化学反応を触媒します。 この用途は、より効率的で持続可能な産業プロセスを開発するために重要です .

太陽電池材料

その電子特性により、ビス(4-クロロフェニル)アミンは、太陽電池材料での使用について調査されています。これは、有機太陽電池における電子ドナーとして機能し、太陽エネルギーを電気エネルギーに変換するのに貢献します。 この研究は、再生可能エネルギー技術を創造する取り組みの一部です .

生化学研究

生化学研究では、ビス(4-クロロフェニル)アミンは、生体分子との相互作用について研究されています。これは、特に芳香族化合物と相互作用するタンパク質や酵素の挙動を理解するためのプローブとして使用できます。 この知識は、創薬や疾患メカニズムの理解に不可欠です .

作用機序

Target of Action

Bis(4-chlorophenyl)amine, also known as Bis(p-chlorophenyl)amine, is a chemical compound with the formula C12H9Cl2N

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . The compound’s lipophilicity (Log Po/w) is 2.74 (iLOGP), 4.72 (XLOGP3), 4.74 (WLOGP), 4.41 (MLOGP), and 3.98 (SILICOS-IT) .

Action Environment

The action of Bis(4-chlorophenyl)amine can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature . Other factors such as pH, temperature, and the presence of other compounds can also affect its action, efficacy, and stability.

生化学分析

Biochemical Properties

Bis(4-chlorophenyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These interactions can affect the metabolism of other compounds and influence various biochemical pathways. The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their activity and altering the metabolic processes they regulate.

Cellular Effects

Bis(4-chlorophenyl)amine has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in detoxification processes and stress responses . Additionally, bis(4-chlorophenyl)amine can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites.

Molecular Mechanism

The mechanism of action of bis(4-chlorophenyl)amine at the molecular level involves several key interactions. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. For instance, the binding of bis(4-chlorophenyl)amine to cytochrome P450 enzymes results in the inhibition of their catalytic activity, which can alter the metabolism of other compounds and affect cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis(4-chlorophenyl)amine can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that bis(4-chlorophenyl)amine is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to bis(4-chlorophenyl)amine in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of bis(4-chlorophenyl)amine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that high doses of bis(4-chlorophenyl)amine can cause liver toxicity and other adverse effects in animal models . These threshold effects highlight the importance of dosage considerations in the study of this compound’s biochemical properties.

Metabolic Pathways

Bis(4-chlorophenyl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . This inhibition can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism and homeostasis.

Transport and Distribution

The transport and distribution of bis(4-chlorophenyl)amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Studies have shown that bis(4-chlorophenyl)amine can accumulate in certain tissues, such as the liver, where it exerts its biochemical effects . The localization and accumulation of the compound can influence its activity and function within cells.

Subcellular Localization

The subcellular localization of bis(4-chlorophenyl)amine is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, bis(4-chlorophenyl)amine has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and affects their activity . This subcellular localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes.

特性

IUPAC Name |

4-chloro-N-(4-chlorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHWAPQEXRZRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283792 | |

| Record name | Bis(p-chlorophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6962-04-5 | |

| Record name | Bis(p-chlorophenyl)amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(p-chlorophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-](/img/structure/B1605135.png)

![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1605139.png)